molecular formula C8H11ClN2 B1429724 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride CAS No. 1338707-67-7

5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride

Cat. No.: B1429724
CAS No.: 1338707-67-7
M. Wt: 170.64 g/mol
InChI Key: SVWMZQMWBCSRFO-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It is characterized by a fused ring structure containing nitrogen atoms, which imparts unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 1,7-diaminopyridine derivatives with suitable aldehydes or ketones in the presence of acid catalysts. The reaction conditions include heating the mixture to a specific temperature and maintaining an acidic environment to facilitate the formation of the naphthyridine ring.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. Large-scale reactors are used to handle the chemical reactions, and purification techniques such as recrystallization or chromatography are employed to obtain the final product. Quality control measures are implemented to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride undergoes various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups and the electronic properties of the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

  • Addition: Electrophilic addition reactions are facilitated by the presence of electron-rich double bonds.

Major Products Formed: The reactions of this compound yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products. These products are valuable in further chemical synthesis and research applications.

Scientific Research Applications

Chemistry: In chemistry, 5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

Medicine: The medicinal applications of this compound include its use as a precursor for pharmaceuticals. Its derivatives have shown promise in treating various diseases, and ongoing research aims to develop new therapeutic agents based on this compound.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications in material science and manufacturing.

Comparison with Similar Compounds

  • 1,5-Naphthyridine: A structurally related compound with similar reactivity and applications.

  • 1,6-Naphthyridine: Another closely related compound with applications in medicinal chemistry.

  • 2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride: A chlorinated derivative with distinct chemical properties.

Uniqueness: 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride stands out due to its specific structural features and reactivity profile

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,7-naphthyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c1-2-7-3-5-9-6-8(7)10-4-1;/h1-2,4,9H,3,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWMZQMWBCSRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856830
Record name 5,6,7,8-Tetrahydro-1,7-naphthyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338707-67-7
Record name 5,6,7,8-Tetrahydro-1,7-naphthyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A methanolic solution (25 mL) of 7-Benzyl-5,6,7,8-tetrahydro-[1,7]naphthyridine (J. Het. Chem. 2001, 38, 535) (1.5 g, 6.69 mmol) was degassed with argon for 20 min followed by the addition of 4N HCl in dioxane (2 mL) and Pd/C (300 mg, 20 wt %) and stirred under 50 psi hydrogen pressure at room temperature for 24 h. After completion of the reaction the mixture was filtered on a short pad of celite and washed with methanol (4×25 mL). The filtrate was evaporated to dryness in vacuo and crystallized from methanol to afford the title compound as yellowish solid in 65% yield (calculated as 2HCl salt), 900 mg.
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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